N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactive Heterocyclic Compounds
Five-membered heterocycles like furan play a critical role in the design of bioactive molecules in drug development. These structural units are integral to the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. The incorporation of heteroaryl substituents such as furan-2-yl and pyridin-3-yl into these compounds can significantly impact their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The review by Ostrowski (2022) illustrates the importance of these substituents in enhancing the biological activity of various compounds (Ostrowski, 2022).
Chemical Modification of Biomolecules
The chemical modification of xylan to produce new biopolymer ethers and esters demonstrates the potential of furan- and pyridinyl-derivatives in creating materials with specific properties for drug delivery applications. Petzold-Welcke et al. (2014) explored how these modifications influence the structure and properties of the resulting products, pointing towards the application of furan derivatives in the creation of spherical nanoparticles for targeted drug delivery (Petzold-Welcke et al., 2014).
Cytochrome P450 Inhibitors
The study by Khojasteh et al. (2011) on the selectivity of chemical inhibitors of Cytochrome P450 (CYP) isoforms highlights the relevance of structural derivatives like furan in deciphering the specific involvement of CYP isoforms in drug metabolism. This research is vital for understanding drug-drug interactions and for the development of more selective CYP inhibitors (Khojasteh et al., 2011).
Green Chemical Processes
Chernyshev et al. (2017) discussed the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass, a process integral for creating sustainable polymers, fuels, and other chemicals. This review underscores the potential of furan derivatives in replacing non-renewable hydrocarbon sources, marking a significant step towards green chemistry (Chernyshev et al., 2017).
Future Directions
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-5-6-17(8-14(13)2)24(21,22)20-11-15-9-16(12-19-10-15)18-4-3-7-23-18/h3-10,12,20H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWZWPKWGNQFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.